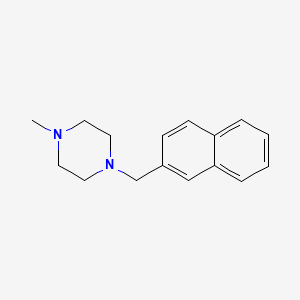

1-methyl-4-(2-naphthylmethyl)piperazine

Description

1-Methyl-4-(2-naphthylmethyl)piperazine is a piperazine derivative featuring a methyl group at the 1-position and a 2-naphthylmethyl substituent at the 4-position of the piperazine ring. Based on similar compounds (e.g., 1-methyl-4-(1-naphthylmethyl)piperazine, C₁₆H₂₀N₂, average mass: 240.35 g/mol ), the target compound likely exhibits moderate lipophilicity due to the bulky naphthyl group. Piperazine derivatives are widely explored for pharmacological activities, including kinase inhibition, anticancer, and antibacterial effects, as seen in the evidence below.

Properties

IUPAC Name |

1-methyl-4-(naphthalen-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-17-8-10-18(11-9-17)13-14-6-7-15-4-2-3-5-16(15)12-14/h2-7,12H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLILDGYKPCVLLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202240 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Sulfonyl and Sulfonamide Derivatives

- 1-Methyl-4-((4-nitrophenyl)sulphonyl)piperazine (3b) Substituent: 4-Nitrobenzenesulfonyl group. Synthesis: 83.6% yield via reaction of 1-methylpiperazine with p-nitrobenzenesulfonyl chloride . Key Data: ¹H NMR signals at δ 8.47–8.42 (aromatic protons) and 2.15 ppm (N-methyl group). Activity: Not explicitly stated, but sulfonamide derivatives are often associated with enzyme inhibition (e.g., PARP-1 selectivity in naphthoquinone-piperazine hybrids ).

Aromatic and Heteroaromatic Substituents

1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine

- Substituent : 2-Trifluoromethylbenzyl.

- Activity : Found in kinase inhibitors (e.g., ponatinib analogs) targeting FLT3-driven AML. Demonstrates potent inhibition of MV4–11 cell proliferation at 100 nM .

- Key Insight : The trifluoromethyl group enhances electron-withdrawing effects, improving target binding but increasing cardiovascular toxicity risks.

- 1-Methyl-4-(pyridin-4-yl)piperazine Substituent: Pyridin-4-yl. Activity: Integrated into purine scaffolds as SMO receptor antagonists, showing in vivo antitumor activity in melanoma models .

Alkyl and Selenium-Containing Derivatives

- 1-Methyl-4-(3-(phenylselanyl)propyl)piperazine (RSe-1)

Physicochemical Properties and Solubility

Piperazine derivatives with ethylene or methylene spacers between the core and substituent (e.g., quinolone-piperazine hybrids) exhibit improved aqueous solubility (80 μM at pH 2.0–6.5) compared to directly attached groups (e.g., N-phenylpiperazinyl, solubility <20 μM) . The 2-naphthylmethyl group in the target compound likely reduces solubility due to increased hydrophobicity, similar to 1-methyl-4-(1-naphthylmethyl)piperazine .

Data Tables

Table 2: Solubility and pKa Trends in Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.